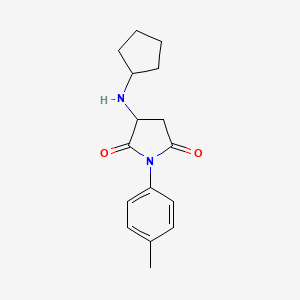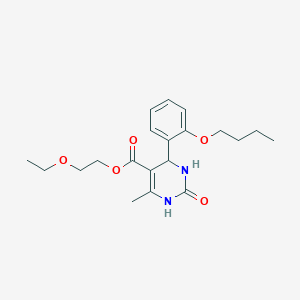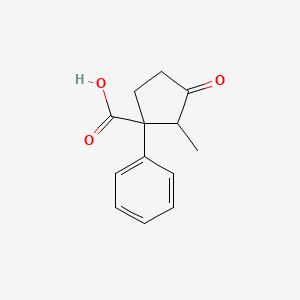
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime (ABID) is a synthetic compound that belongs to the family of oxime derivatives. ABID has been studied for its potential applications in various scientific research fields due to its unique chemical structure and properties.
科学研究应用
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用机制
The mechanism of action of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime is not fully understood. However, it has been suggested that 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime may act by inhibiting the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has also been shown to interact with DNA, which may contribute to its antibacterial and antifungal activities.
Biochemical and Physiological Effects:
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has also been found to exhibit antiviral activity against herpes simplex virus type 1.
实验室实验的优点和局限性
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various biological processes. However, 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime also has some limitations. For example, it may exhibit non-specific binding to biological molecules, which can complicate data interpretation.
未来方向
There are several potential future directions for research on 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime. One area of interest is the development of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the further characterization of the antibacterial, antifungal, and antiviral activities of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime, including studies on its mechanism of action. Additionally, there is potential for the development of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime-based drugs for the treatment of bacterial, fungal, and viral infections.
合成方法
The synthesis of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime involves the reaction of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting product is purified by recrystallization to obtain pure 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime.
属性
IUPAC Name |
1-(4-bromo-2-hydroxy-5-methyl-3-nitrosoindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-5-3-4-7-8(9(5)12)10(13-17)11(16)14(7)6(2)15/h3-4,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDOKIWVLXOTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(=C2N=O)O)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5234580.png)
![ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)

![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)
![4-methyl-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234617.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)



![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5234666.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B5234673.png)